
6-chloro-6'-methyl-4,4'-diphenyl-2',3-biquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Chloro-6-methyl-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-6-methyl-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-chloro-2-aminobenzophenone with 6-methyl-2-aminobenzophenone in the presence of a cyclizing agent can yield the desired biquinolinyl compound. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6’-Chloro-6-methyl-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
6’-Chloro-6-methyl-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes
Mecanismo De Acción
The mechanism of action of 6’-Chloro-6-methyl-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function. The compound’s structural features allow it to intercalate into DNA, inhibiting replication and transcription processes. Additionally, it can interact with enzymes, altering their activity and leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6’-Bromo-6-chloro-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one
- 6,6’-Dibromo-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one
- 6,6’-Dichloro-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one
Uniqueness
6’-Chloro-6-methyl-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and methyl groups on the quinoline rings enhances its reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C31H21ClN2O |
|---|---|
Peso molecular |
473g/mol |
Nombre IUPAC |
6-chloro-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H21ClN2O/c1-19-12-14-26-24(16-19)23(20-8-4-2-5-9-20)18-28(33-26)30-29(21-10-6-3-7-11-21)25-17-22(32)13-15-27(25)34-31(30)35/h2-18H,1H3,(H,34,35) |
Clave InChI |
WZYUCWKLLCKBPA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



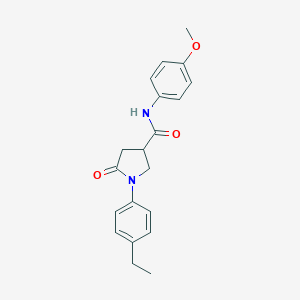
![4-nitro-2-{5-phenyl-4-[3-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B406178.png)
![4-[4-(dimethylamino)benzylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406179.png)

![5-Bromo-1-[[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione](/img/structure/B406181.png)

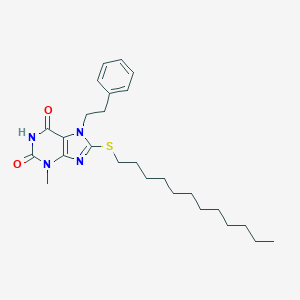

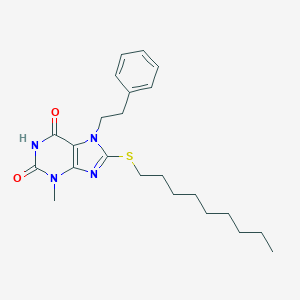
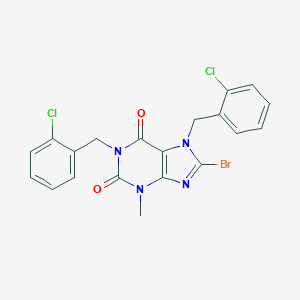
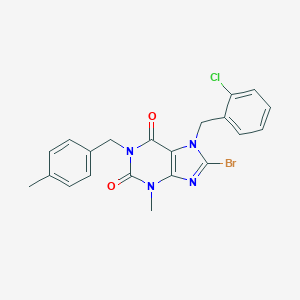
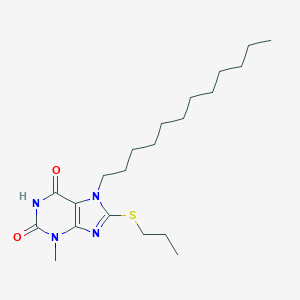
![2-(Dichloromethyl)-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B406198.png)
